![molecular formula C8H9N3 B057386 Pyrazolo[1,5-A]pyridin-3-ylmethanamine CAS No. 118054-99-2](/img/structure/B57386.png)
Pyrazolo[1,5-A]pyridin-3-ylmethanamine
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Description
Pyrazolo[1,5-A]pyridin-3-ylmethanamine is a chemical compound with the CAS Number: 118054-99-2 . It has a molecular weight of 183.64 .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The synthesis involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The IUPAC name for this compound is pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride . The InChI code is 1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H .Chemical Reactions Analysis
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical And Chemical Properties Analysis
This compound is a yellow solid . It should be stored at temperatures between 0-8 degrees Celsius .Scientific Research Applications
Biomedical Applications
Pyrazolopyridines, including Pyrazolo[1,5-A]pyridin-3-ylmethanamine, have been extensively studied for their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Methods
Various synthetic strategies and approaches have been developed for the production of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .
Green Chemistry
In the field of green chemistry, certain procedures have been developed where catalysts can be reused multiple times without significant loss of initial catalytic activity .
Photobleaching Performance
Pyrazolopyridines have been studied for their photobleaching performance. After continuous excitation at 365 nm with a xenon lamp, the normalized fluorescence intensities of certain dyes decreased by 89–94% .
Enzymatic Inhibitory Activity
Some pyrazolopyridines have been found to exhibit enzymatic inhibitory activity against CDK2/cyclin A2 .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKKPJJAMSZCEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556547 |
Source
|
Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyridin-3-ylmethanamine | |
CAS RN |
118054-99-2 |
Source
|
Record name | 1-(Pyrazolo[1,5-a]pyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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